![molecular formula C23H26ClN3O B2600785 8-chloro-11-[4-(dimethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 946387-29-7](/img/structure/B2600785.png)

8-chloro-11-[4-(dimethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

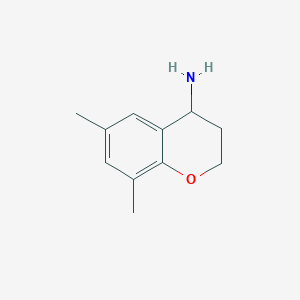

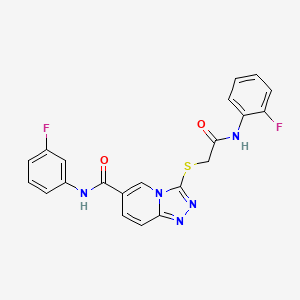

This compound is a derivative of dibenzo[b,e][1,4]diazepin-1-one . It contains a chloro group at the 8th position and a dimethylamino phenyl group at the 11th position . The structure also includes a tricyclic lactam .

Synthesis Analysis

The synthesis of a similar compound, desmethylclozapine, was reported using a modified synthetic procedure . This procedure involved the reaction of a titanium tetrakisamine complex, formed from piperazine and titanium tetrachloride, with a tricyclic lactam . The target compound was obtained in 69% yield .Molecular Structure Analysis

The molecular structure of this compound includes a tricyclic nucleus of desmethylclozapine . The 1H NMR spectrum showed aromatic hydrogen resonances consistent with this tricyclic nucleus .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of a titanium tetrakisamine complex and its reaction with a tricyclic lactam .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación

Antitumor Properties: Hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine (2) are used clinically due to their antitumor properties. HMM is used to treat lung cancer, while 2 is used for ovarian cancer treatment .

Aromatase Inhibition: Certain 1,3,5-triazines exhibit aromatase inhibitory activity. These compounds may have potential applications in hormone-related conditions .

Siderophore-Mediated Drug: The 1,3,5-triazine 6 has potential use as a siderophore, which is a microbial iron shelter. Such compounds could be explored for their antimicrobial properties .

Corticotrophin-Releasing Factor Antagonists: The general structure 7 presents potent corticotrophin-releasing factor 1 receptor antagonist activity. These compounds may have implications in stress-related disorders .

Chemical Synthesis and Derivatives

The compound is a complex structure, and its synthesis involves sequential nucleophilic substitutions. Researchers have developed synthetic protocols to prepare various derivatives. For example, cyanuric chloride can be used to prepare symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing different functional groups .

Temperature-Sensitive Protonation Behavior

Interestingly, there’s a study on the protonation behavior of 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation, which is derived from the reaction of dimethylaminopyridine (DMAP) with pentafluoropyridine. The protonation degree of DMAP derivatives was found to be significantly impacted by temperature .

Direcciones Futuras

Propiedades

IUPAC Name |

3-chloro-6-[4-(dimethylamino)phenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClN3O/c1-23(2)12-19-21(20(28)13-23)22(14-5-8-16(9-6-14)27(3)4)26-18-11-15(24)7-10-17(18)25-19/h5-11,22,25-26H,12-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYNQEFYTWDKZSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(NC3=C(N2)C=CC(=C3)Cl)C4=CC=C(C=C4)N(C)C)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-chloro-11-[4-(dimethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-Chloro-2-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2600707.png)

![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2600708.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2600716.png)

![N-(2-bromophenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2600717.png)

![3-(2-ethoxyacetamido)-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2600719.png)

![7-((3-ethylphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2600724.png)